Methyl (r)-3-amino-3-(5-methylthiophen-2-yl)propanoate
CAS No.:
Cat. No.: VC18151830
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO2S |
|---|---|
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | methyl (3R)-3-amino-3-(5-methylthiophen-2-yl)propanoate |
| Standard InChI | InChI=1S/C9H13NO2S/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m1/s1 |
| Standard InChI Key | XWUFJKIVNXJXHC-SSDOTTSWSA-N |
| Isomeric SMILES | CC1=CC=C(S1)[C@@H](CC(=O)OC)N |
| Canonical SMILES | CC1=CC=C(S1)C(CC(=O)OC)N |
Introduction
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Molecular Configuration
The systematic IUPAC name for this compound is methyl (R)-3-amino-3-(5-methylthiophen-2-yl)propanoate, reflecting its esterified propanoic acid backbone, chiral amino group at the third carbon, and substitution at the thiophene ring. The (R)-configuration denotes the absolute stereochemistry of the amino group, which is critical for its biological activity and synthetic utility. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is substituted with a methyl group at the 5-position, enhancing its hydrophobic character and electronic stability .
The molecular structure is further defined by its SMILES notation: , which encodes the ester group (), the chiral center (), and the substituted thiophene ring. The InChIKey provides a unique identifier for computational and database referencing.
Crystallographic and Conformational Analysis
Synthesis and Purification Strategies
Knoevenagel Condensation and Reaction Optimization
The synthesis of Methyl (R)-3-amino-3-(5-methylthiophen-2-yl)propanoate is commonly achieved via the Knoevenagel condensation, a base-catalyzed reaction between an aldehyde and an active methylene compound. In this case, 5-methylthiophene-2-carbaldehyde reacts with methyl cyanoacetate in the presence of piperidine, yielding an α,β-unsaturated intermediate. Subsequent reduction of the nitrile group to an amine, followed by stereoselective resolution, affords the (R)-enantiomer. Reaction conditions, including temperature (typically 328–353 K) and solvent choice (ethanol or aqueous mixtures), are critical for achieving high enantiomeric excess (ee) .
Physicochemical and Spectroscopic Properties
Computed Physicochemical Parameters
PubChem-derived data for structurally related compounds provides valuable proxies for this compound’s properties. Key parameters include:
The moderate XLogP3 value indicates balanced lipophilicity, suggesting favorable membrane permeability for biological applications . The polar surface area, dominated by the amine and ester groups, correlates with potential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Biological Activity and Mechanistic Insights
Toxicity and ADMET Profiles
No explicit toxicity data is available, but the compound’s structural similarity to 3-(3-methylthien-2-yl)-DL-alanine implies potential renal clearance pathways. The moderate logP value suggests favorable absorption and distribution, while the ester group may confer susceptibility to hepatic esterase metabolism .
Applications in Medicinal Chemistry and Material Science
Lead Compound for Drug Discovery
The thiophene moiety’s prevalence in FDA-approved drugs (e.g., duloxetine, ticagrelor) underscores its utility in scaffold design . This compound’s chiral center and modular structure make it a candidate for derivatization into kinase inhibitors or antimicrobial agents, though preliminary activity screens are needed.
Building Block for Functional Materials
The conjugated thiophene system and ester functionality suggest applications in organic electronics, such as conductive polymers or light-emitting diodes (LEDs) . Copolymerization with thiophene monomers could yield materials with tunable bandgaps, though this remains speculative without experimental validation.
Future Research Directions
Target Identification and Mechanism of Action
Priority should be given to high-throughput screening against disease-relevant targets (e.g., SARS-CoV-2 main protease, cancer-related kinases) . Structural analogs from PubChem could guide structure-activity relationship (SAR) studies to optimize potency and selectivity.
Synthetic Methodology Advancements
Developing asymmetric catalytic routes (e.g., organocatalysis, transition metal catalysis) could improve enantioselectivity and scalability. Green chemistry approaches, such as microwave-assisted synthesis or solvent-free conditions, may enhance sustainability .
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